DI(Tert-butylperoxyisopropyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

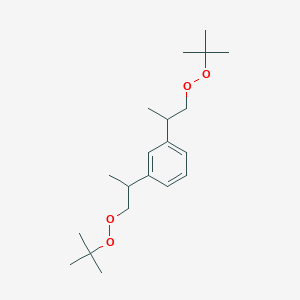

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H34O4 |

|---|---|

Molecular Weight |

338.5 g/mol |

IUPAC Name |

1,3-bis(1-tert-butylperoxypropan-2-yl)benzene |

InChI |

InChI=1S/C20H34O4/c1-15(13-21-23-19(3,4)5)17-10-9-11-18(12-17)16(2)14-22-24-20(6,7)8/h9-12,15-16H,13-14H2,1-8H3 |

InChI Key |

LABVSEXGUJJTOX-UHFFFAOYSA-N |

Canonical SMILES |

CC(COOC(C)(C)C)C1=CC(=CC=C1)C(C)COOC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

DI(Tert-butylperoxyisopropyl)benzene decomposition mechanism

An In-depth Technical Guide to the Decomposition Mechanism of DI(Tert-butylperoxyisopropyl)benzene

Introduction

This compound, also known as BIPB, is a bifunctional organic peroxide widely utilized as a powerful initiator for polymerization reactions and as a cross-linking agent for a variety of polymers, including polyethylene, synthetic rubbers, and resins.[1] Its molecular structure, featuring two thermally labile peroxide groups attached to a central benzene ring, makes it highly effective for creating robust polymer networks.[1][2]

Organic peroxides are defined by the presence of a thermally unstable oxygen-oxygen (-O-O-) bond.[3] Upon heating, this bond undergoes homolytic cleavage to generate highly reactive free radicals, which drive the desired chemical transformations.[1][3] The decomposition temperature for this compound is approximately 102°C, suiting it for high-temperature processes.[1] A thorough understanding of its decomposition mechanism, kinetics, and resulting products is paramount for optimizing industrial processes, ensuring safety, and controlling the quality of the final materials.

This guide provides a detailed examination of the decomposition of this compound. While specific quantitative data for this compound is limited in publicly available literature, this document leverages established principles of peroxide chemistry and data from well-studied analogous compounds to present a comprehensive and scientifically grounded overview.

Section 1: The Core Thermal Decomposition Mechanism

The thermal decomposition of this compound is a multi-step process initiated by the thermal cleavage of the weak peroxide bonds. This initiation is followed by a cascade of radical reactions that dictate the final product distribution. The entire process can be understood through a primary initiation step followed by competing secondary reaction pathways.

Initial Homolytic Cleavage

When subjected to sufficient thermal energy (temperatures above ~102°C), the peroxide bonds (O-O) in the this compound molecule, being the weakest bonds, undergo homolytic scission.[1][3] This initial event generates a di-radical species—a benzene ring substituted with two tertiary alkoxy radicals.

Caption: Proposed thermal decomposition pathways of this compound.[3]

Competing Radical Pathways

The highly reactive di-tertiary alkoxy radical intermediate can subsequently react via two primary pathways:

-

β-Scission (Major Pathway): This is typically the dominant decomposition route. The alkoxy radical fragments, cleaving a carbon-carbon bond beta to the oxygen atom. This process is favorable as it leads to the formation of a stable ketone. For this compound, β-scission results in the formation of 1,3-diacetylbenzene and two methyl radicals (•CH₃).[3] These highly reactive methyl radicals readily abstract hydrogen atoms from the surrounding environment to form methane (CH₄).[4]

-

Hydrogen Abstraction (Minor Pathway): The alkoxy radical can also abstract a hydrogen atom from a suitable donor molecule in the reaction medium. This results in the formation of a hydroxyl group, yielding 1,3-bis(2-hydroxyisopropyl)benzene and tert-butoxy radicals.[3] The tert-butoxy radicals can undergo further reactions, including β-scission to form acetone and additional methyl radicals.[3]

Predicted Decomposition Products

Based on the mechanistic pathways described, the thermal decomposition yields a mixture of products. The relative abundance of these products depends on factors such as temperature, pressure, and the chemical environment.

| Table 1: Predicted Thermal Decomposition Products | | :--- | :--- | :--- | | Product Name | Formation Pathway | Classification | | 1,3-Diacetylbenzene | β-Scission | Major | | Methane | Methyl Radical Abstraction | Major | | 1,3-Bis(2-hydroxyisopropyl)benzene | Hydrogen Abstraction | Minor | | Acetone | tert-Butoxy Radical Reaction | Minor |

Section 2: Kinetics and Thermodynamics of Decomposition

The study of the decomposition kinetics and thermodynamics is crucial for predicting reaction rates and managing the exothermic nature of the process. Thermal analysis techniques are the primary tools for acquiring this data.

Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) are powerful methods used to study the thermal behavior of reactive chemicals like organic peroxides.[4][5][6]

-

Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine key parameters such as the onset temperature of decomposition, the peak exothermic temperature, and the total heat of decomposition (enthalpy).[3][7]

-

Accelerating Rate Calorimetry (ARC): An adiabatic calorimeter that tracks the temperature and pressure of a sample as it undergoes an exothermic decomposition. It is instrumental in assessing thermal runaway hazards.[4][8]

Studies on analogous peroxides like di-tert-butyl peroxide (DTBP) consistently show that the thermal decomposition follows first-order reaction kinetics.[4][8]

| Table 2: Typical Thermal Analysis Data for Organic Peroxides (Reference: DTBP) | | :--- | :--- | :--- | | Parameter | Typical Value Range | Significance | | Onset Temperature (T₀) | 120-140°C | Temperature at which exothermic decomposition begins.[9] | | Activation Energy (Ea) | 140-160 kJ/mol | Energy barrier for the decomposition reaction.[8] | | Heat of Decomposition (ΔH) | ~1.1-1.3 kJ/g | Total heat released during decomposition.[9] | | Frequency Factor (log A) | 15.5-16.3 s⁻¹ | Pre-exponential factor in the Arrhenius equation.[8] | Note: These values are for the well-studied di-tert-butyl peroxide (DTBP) and serve as a reference for the expected behavior of this compound.[8][9]

Section 3: Experimental Protocols for Decomposition Analysis

To ensure scientific integrity, any investigation into the decomposition mechanism must be built on robust and repeatable experimental protocols. The following sections detail standardized methodologies for thermal analysis and product identification.

Safety Precautions

Organic peroxides are highly reactive and potentially hazardous materials.[1] All experimental work must be conducted with strict adherence to safety protocols.

-

Handling: Avoid mechanical shock, friction, and contact with incompatible materials like acids, bases, and reducing agents.[10][11] Use non-sparking tools.[11]

-

Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources, preferably refrigerated below 4°C.[10]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and safety goggles.[11][12]

-

Spills: In case of a spill, remove all ignition sources, dampen the solid material with 60-70% ethanol, and transfer it to a suitable disposal container.[13]

Protocol 1: Thermal Analysis using Differential Scanning Calorimetry (DSC)

This protocol outlines the determination of the thermal stability and decomposition characteristics of the peroxide.[3]

Caption: Experimental workflow for DSC analysis of peroxide thermal decomposition.

Methodology:

-

Sample Preparation: Accurately weigh 1-5 mg of this compound into a hermetically sealed aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.

-

Atmosphere: Purge the DSC cell with a continuous flow of inert gas, such as nitrogen, at a rate of 50 mL/min to prevent oxidative side reactions.

-

Temperature Program: Initiate a temperature ramp, heating the sample from ambient temperature to approximately 300°C at a constant rate (e.g., 5, 10, 15, and 20°C/min). Running multiple heating rates allows for kinetic analysis (e.g., using the Kissinger method).

-

Data Analysis: From the resulting thermogram (heat flow vs. temperature), determine the extrapolated onset temperature of decomposition, the peak exothermic temperature, and integrate the peak area to calculate the enthalpy of decomposition (ΔH).

Protocol 2: Identification of Decomposition Products via GC-MS

This protocol is for identifying the volatile and semi-volatile products formed during thermal decomposition.

Methodology:

-

Decomposition: Place a known quantity of the peroxide in a sealed reaction vial with a septum. Heat the vial in a controlled temperature block or oven at a temperature sufficient to induce decomposition (e.g., 130°C) for a set period.

-

Headspace Sampling: After cooling, use a gas-tight syringe to sample the headspace (gaseous products like methane) and inject it into a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Solvent Extraction: For less volatile products, dissolve the remaining residue in a suitable organic solvent (e.g., dichloromethane or acetone).

-

GC-MS Analysis: Inject a small volume of the solvent extract into the GC-MS. The gas chromatograph will separate the different components of the mixture, and the mass spectrometer will provide mass spectra for each component.

-

Product Identification: Identify the decomposition products by comparing their mass spectra to a standard reference library (e.g., NIST) and by comparing their retention times to those of known analytical standards.

Conclusion

The thermal decomposition of this compound proceeds through a well-defined free-radical mechanism initiated by the homolytic cleavage of its peroxide bonds. The subsequent reactions, dominated by β-scission, lead to the formation of stable products like 1,3-diacetylbenzene and methane. A comprehensive understanding of this mechanism, supported by empirical data from thermal analysis and product identification, is essential for the safe handling and effective application of this versatile peroxide in industrial settings. The experimental protocols detailed herein provide a self-validating framework for researchers to investigate these processes with precision and safety.

References

- 1. nbinno.com [nbinno.com]

- 2. Perkadox 14S Di(tert-butylperoxyisopropyl) benzene [nouryon.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Hydrogen Peroxide Decomposition Analysis by Screening Calorimetry Technique | Chemical Engineering Transactions [cetjournal.it]

- 7. jes.or.jp [jes.or.jp]

- 8. researchgate.net [researchgate.net]

- 9. aidic.it [aidic.it]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. echemi.com [echemi.com]

- 12. chemos.de [chemos.de]

- 13. BIS(TERT-BUTYLDIOXYISOPROPYL)BENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Comprehensive Technical Guide to the Solubility of Di(tert-butylperoxyisopropyl)benzene in Organic Solvents

Introduction: Understanding the Significance of Di(tert-butylperoxyisopropyl)benzene Solubility

This compound, commonly referred to as DTBPIB or BIPB, is a difunctional organic peroxide that serves as a critical crosslinking agent in the polymer industry. Its primary function is to enhance the structural integrity, durability, and elasticity of a wide range of materials, including natural and synthetic rubbers, and thermoplastic polyolefins. The efficacy of DTBPIB in these applications is intrinsically linked to its solubility within the reaction medium. A homogenous distribution of the peroxide is paramount for achieving uniform crosslinking and, consequently, predictable and desirable material properties.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals who utilize or are exploring the use of this compound. It provides a comprehensive overview of its solubility characteristics in various organic solvents, addresses the current landscape of available data, and, most importantly, equips the reader with a robust experimental protocol to determine its solubility in a solvent system of interest. As a Senior Application Scientist, my objective is to not only present data but to also provide the causal reasoning behind experimental choices, ensuring a self-validating and scientifically sound approach.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to interpreting its solubility behavior. These properties dictate its interactions with different solvent molecules.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| Synonyms | 1,3-bis(t-butylperoxyisopropyl)benzene, BIPB, Luperox 802 | [2] |

| CAS Number | 2212-81-9, 25155-25-3 (mixture of isomers) | [2][3] |

| Molecular Formula | C₂₀H₃₄O₄ | [1][2] |

| Molecular Weight | 338.49 g/mol | [1][4] |

| Appearance | White to slightly yellow flakes or crystalline solid | [2][4] |

| Melting Point | 43-49 °C | [5][6] |

| Density | 0.974 g/cm³ | [2] |

| Flash Point | 113 °C | [2][5] |

| Decomposition Temperature | Approximately 102 °C | [4] |

Solubility Profile: A Qualitative and Quantitative Overview

The molecular structure of this compound, characterized by a central benzene ring and two bulky, non-polar tert-butylperoxyisopropyl groups, renders it significantly non-polar. This inherent hydrophobicity governs its solubility across a spectrum of organic solvents.

Qualitative Solubility

Based on available literature and safety data sheets, the qualitative solubility of this compound can be summarized as follows:

| Solvent Class | Solubility | Examples | Source(s) |

| Non-polar Aromatic | Soluble / Good Solubility | Benzene, Toluene | [4][7] |

| Non-polar Aliphatic | Good Solubility | Hexane | [8] |

| Polar Aprotic | Soluble | Acetone, Esters | [2][7] |

| Polar Protic | Soluble | Alcohols | [8] |

| Halogenated | Soluble | Carbon Tetrachloride | [9] |

| Water | Insoluble / Very Low Solubility | - | [9][10][11][12] |

Quantitative Solubility Data

While qualitative descriptions are useful for initial solvent screening, quantitative data is essential for precise formulation and process design. At present, publicly available, peer-reviewed quantitative solubility data for this compound in a wide range of organic solvents is limited. The most consistently reported quantitative value is for its solubility in water, which is extremely low.

| Solvent | Temperature (°C) | Solubility | Source(s) |

| Water | 20 | 40 µg/L | [6][13] |

| Water | 21 | < 0.1 g/100 mL | [2][8][10] |

| Water | 21.1 | < 1 mg/mL | [11] |

The absence of readily available quantitative data for organic solvents necessitates a reliable experimental protocol for in-house determination. The following section provides a detailed, step-by-step methodology to address this need.

Experimental Protocol for the Determination of Solubility

This protocol outlines the gravimetric method for determining the solubility of this compound in a given organic solvent at a specific temperature. This method is chosen for its straightforwardness, accuracy, and reliance on standard laboratory equipment.

Causality Behind Experimental Choices

-

Gravimetric Method: This approach directly measures the mass of the dissolved solute, providing a direct and unambiguous determination of solubility.

-

Isothermal Conditions: Maintaining a constant temperature is critical as solubility is highly temperature-dependent. A water bath is employed to ensure thermal equilibrium.

-

Equilibrium Achievement: The extended stirring period is essential to ensure that the solution reaches saturation, a state of dynamic equilibrium where the rate of dissolution equals the rate of precipitation.

-

Filtration: The use of a syringe filter removes any undissolved solid, ensuring that only the dissolved portion is analyzed.

-

Solvent Evaporation: Careful evaporation of the solvent leaves behind the solid solute, allowing for its precise mass to be determined.

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Materials and Equipment

-

This compound (analytical grade)

-

Organic solvent of interest (HPLC grade or equivalent)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled water bath or shaker

-

Magnetic stirrer and stir bars

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.45 µm, compatible with the solvent)

-

Evaporation dish

-

Vacuum oven or desiccator

Step-by-Step Methodology

-

Preparation of the Saturated Solution: a. Accurately weigh an excess amount of this compound into a glass vial. An "excess" ensures that undissolved solid will remain, confirming saturation. b. Pipette a known volume (e.g., 10.00 mL) of the organic solvent into the vial. c. Seal the vial tightly to prevent solvent evaporation. d. Place the vial in the temperature-controlled water bath set to the desired temperature. e. Stir the mixture vigorously using a magnetic stirrer for at least 24 hours to ensure equilibrium is reached.

-

Sample Collection and Filtration: a. After the equilibration period, turn off the stirrer and allow the undissolved solid to settle for at least 2 hours while maintaining the constant temperature. b. Carefully draw a known volume (e.g., 5.00 mL) of the clear supernatant into a syringe, avoiding any solid particles. c. Attach a syringe filter to the syringe and dispense the solution into a pre-weighed, clean, and dry evaporation dish. Record the exact weight of the empty dish.

-

Gravimetric Analysis: a. Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the peroxide (e.g., 40-50 °C). Alternatively, a desiccator under vacuum can be used for a longer duration. b. Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature. c. Weigh the evaporation dish containing the dried this compound residue. d. Repeat the drying and weighing steps until a constant mass is achieved.

-

Calculation of Solubility: a. Calculate the mass of the dissolved this compound by subtracting the mass of the empty evaporation dish from the final mass. b. Calculate the solubility using the following formula:

Safety Precautions: Handling Organic Peroxides

This compound is an organic peroxide and must be handled with extreme care. Adherence to strict safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-retardant lab coats, and chemical-resistant gloves.[8]

-

Avoid Contamination: Do not allow contact with incompatible materials such as strong acids, bases, reducing agents, and metal salts, as this can lead to rapid and violent decomposition.[8]

-

Temperature Control: Store this compound in a cool, well-ventilated area, away from heat sources and direct sunlight.[14] Never return unused material to the original container to prevent contamination.[8]

-

Handling: Avoid friction, shock, and static discharge. Use non-sparking tools when handling the solid material.[12]

-

Spills: In case of a spill, do not use combustible materials for absorption. Dampen the spilled solid with water before carefully collecting it in a suitable container for disposal.[8]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. A common procedure involves dilution with an inert organic solvent to reduce the active oxygen content before incineration.[8]

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. While quantitative data in the public domain is scarce, the qualitative solubility profile and the detailed experimental protocol presented herein empower researchers to make informed decisions and generate reliable data for their specific applications. By understanding the physicochemical properties of this versatile crosslinking agent and adhering to stringent safety protocols, scientists can effectively harness its capabilities in polymer science and material development.

References

- 1. This compound | C20H34O4 | CID 16059136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgperox.com [orgperox.com]

- 3. researchgate.net [researchgate.net]

- 4. Management of Peroxide-Forming Organic Solvents [ehs.lbl.gov]

- 5. US4908323A - Method for the determination of organic peroxides in organic solutions - Google Patents [patents.google.com]

- 6. 2212-81-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Perkadox 14S Di(tert-butylperoxyisopropyl) benzene [nouryon.com]

- 10. echemi.com [echemi.com]

- 11. BIS(TERT-BUTYLDIOXYISOPROPYL)BENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. chembk.com [chembk.com]

- 14. digitalcommons.unl.edu [digitalcommons.unl.edu]

An In-Depth Technical Guide to DI(Tert-butylperoxyisopropyl)benzene and its Synonyms in Polymer Crosslinking

This guide provides an in-depth exploration of DI(Tert-butylperoxyisopropyl)benzene, a pivotal organic peroxide in the polymer industry. It is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of this crosslinking agent, its various synonyms, and its practical application. This document moves beyond a simple listing of facts to explain the underlying chemical principles and experimental considerations that are crucial for successful material development.

Unraveling the Nomenclature: A Comprehensive List of Synonyms

This compound is known in the literature and commercial spheres by a multitude of names. This can often lead to confusion when reviewing scientific papers, patents, and technical datasheets. The following table provides a consolidated list of its synonyms, trade names, and associated CAS Registry Numbers to ensure clarity.

It is critical to note the distinction between the different CAS numbers. While CAS No. 25155-25-3 is commonly used and often refers to a mixture of the 1,3 and 1,4 isomers, CAS No. 2212-81-9 specifically identifies the 1,3-isomer (meta-isomer) and CAS No. 2781-00-2 corresponds to the 1,4-isomer (para-isomer)[1][2][3]. The specific isomer or mixture used can influence the crosslinking kinetics and the final properties of the polymer.

| Type | Name | CAS Registry Number |

| Common Name | This compound | 25155-25-3, 2212-81-9 |

| Systematic Name (IUPAC) | 1,3-bis(2-tert-butylperoxypropan-2-yl)benzene | 2212-81-9 |

| 1,4-bis(2-tert-butylperoxypropan-2-yl)benzene | 2781-00-2 | |

| alpha,alpha'-Bis(tert-butylperoxy)diisopropylbenzene | 25155-25-3 | |

| Abbreviation | BIPB | 25155-25-3 |

| Trade Names | Luperox® F | 25155-25-3 |

| Trigonox® 101 (a related dialkyl peroxide) | 78-63-7 | |

| Perkadox® 14 | 25155-25-3 | |

| Vul-Cup® | 25155-25-3 | |

| Peroximon F | 25155-25-3 | |

| Other Synonyms | Bis(tert-butyldioxyisopropyl)benzene | 25155-25-3 |

| (Phenylenediisopropylidene)bis(tert-butylperoxide) | 25155-25-3 |

The Chemistry of Crosslinking: Mechanism of Action

This compound functions as a radical initiator. Its efficacy stems from the inherent instability of the oxygen-oxygen single bond within the peroxide group (-O-O-). When subjected to heat, this bond undergoes homolytic cleavage, generating highly reactive free radicals. This process is the cornerstone of its crosslinking capability.

Thermal Decomposition and Radical Formation

The initiation of the crosslinking process is a direct result of the thermal decomposition of the peroxide. The decomposition temperature for this compound is approximately 102°C[1]. At or above this temperature, the peroxide molecule breaks down into two tert-butoxy radicals and a di-radical isopropylbenzene species.

These primary radicals are highly energetic and will readily participate in subsequent reactions to achieve a more stable electronic configuration.

Hydrogen Abstraction and Polymer Radical Formation

The newly formed tert-butoxy radicals are potent hydrogen abstractors. They will readily remove a hydrogen atom from a polymer chain, creating a stable tert-butanol molecule and, more importantly, a polymer macroradical.

Crosslink Formation

The final step in the process is the combination of two polymer macroradicals. This forms a stable carbon-carbon covalent bond between the two polymer chains, creating a crosslink. This three-dimensional network structure is what imparts the desirable changes in the polymer's properties.

The overall result is the transformation of a thermoplastic material, which can be repeatedly melted and reshaped, into a thermoset material with enhanced dimensional stability, mechanical strength, and chemical resistance.

Practical Applications and Considerations

This compound is widely employed in the crosslinking of a variety of polymers, including:

-

Polyolefins: Polyethylene (PE) and Polypropylene (PP)[2].

-

Elastomers: Ethylene Propylene Diene Monomer (EPDM) rubber, Silicone rubber, and Nitrile rubber[4][5].

-

Copolymers: Ethylene Vinyl Acetate (EVA)[6].

The choice of this particular peroxide is often driven by its favorable decomposition kinetics, which provide a good balance between scorch safety (premature crosslinking during processing) and cure speed. Compared to other peroxides like dicumyl peroxide, it often exhibits a lower odor profile during processing[1].

Experimental Protocol: Crosslinking of EPDM Rubber

This section provides a detailed, step-by-step methodology for the crosslinking of EPDM rubber using this compound. This protocol is a composite of best practices derived from scientific literature and technical datasheets.

Materials and Equipment

-

EPDM rubber

-

This compound (e.g., Perkadox 14)

-

Two-roll mill or internal mixer (e.g., Brabender or Haake)

-

Compression molding press

-

Oscillating disc rheometer (ODR) or Moving Die Rheometer (MDR)

-

Universal testing machine for tensile testing

-

Shore A durometer for hardness testing

Compounding Procedure

-

Mastication: Begin by masticating the raw EPDM rubber on a two-roll mill at a temperature of approximately 50-70°C. This step reduces the viscosity of the rubber and ensures a homogenous blend.

-

Incorporation of Peroxide: Once the EPDM has formed a smooth sheet, gradually add the this compound to the rubber. The typical dosage ranges from 1 to 8 parts per hundred rubber (phr), depending on the desired crosslink density[7]. It is crucial to maintain the mill temperature below the decomposition temperature of the peroxide (around 102°C) to prevent premature crosslinking.

-

Homogenization: Continue milling the compound for 10-15 minutes to ensure uniform dispersion of the peroxide throughout the rubber matrix.

-

Sheet Off: Once a homogenous blend is achieved, sheet off the compound from the mill and allow it to cool to room temperature.

Curing and Sample Preparation

-

Curing: Place a known amount of the compounded rubber into a pre-heated compression mold. The curing temperature is typically in the range of 160-180°C[4]. The curing time will depend on the thickness of the sample and the specific peroxide concentration, and can be determined using a rheometer.

-

Molding: Apply a pressure of approximately 10-15 MPa to the mold and maintain the temperature for the predetermined curing time.

-

Cooling and Demolding: After the curing cycle is complete, cool the mold under pressure before demolding the crosslinked EPDM sheet.

Characterization of Crosslinked EPDM

To ensure the crosslinking process has been successful and to quantify the changes in material properties, the following characterization techniques are recommended:

-

Cure Characteristics: Utilize an ODR or MDR to determine the scorch time, cure time, and maximum torque. The increase in torque is directly proportional to the increase in crosslink density[8].

-

Mechanical Properties: Perform tensile testing according to ASTM D412 to measure tensile strength, elongation at break, and modulus.

-

Hardness: Measure the Shore A hardness of the cured sample according to ASTM D2240.

-

Crosslink Density Determination: The crosslink density can be quantitatively determined using solvent swelling tests (ASTM D2765) or by using the theory of rubber elasticity applied to the storage modulus data obtained from Dynamic Mechanical Analysis (DMA)[9].

Safety and Handling

This compound is an organic peroxide and must be handled with care. It is a strong oxidizing agent and can be thermally unstable.

-

Storage: Store in a cool, dry, well-ventilated area away from sources of heat, sparks, and open flames. It should be stored separately from reducing agents, acids, bases, and combustible materials[9].

-

Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors. Ensure adequate ventilation during handling and processing[9].

-

Spills: In case of a spill, absorb the material with an inert, non-combustible absorbent and place it in a designated waste container.

Conclusion

This compound and its various synonyms are indispensable tools in the field of polymer science for modifying and enhancing material properties. A thorough understanding of its chemical nomenclature, reaction mechanisms, and proper handling procedures is paramount for its effective and safe utilization. The experimental protocols and characterization techniques outlined in this guide provide a solid framework for researchers and professionals to develop and optimize crosslinked polymer systems for a wide range of applications.

References

- 1. innospk.com [innospk.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C20H34O4 | CID 16059136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pure.tue.nl [pure.tue.nl]

- 9. Kinetic Study of Di-Tert-Butyl Peroxide: Thermal Decomposition and Product Reaction Pathways | Semantic Scholar [semanticscholar.org]

Methodological & Application

DI(Tert-butylperoxyisopropyl)benzene concentration for rubber vulcanization

An In-Depth Technical Guide to the Application of DI(Tert-butylperoxyisopropyl)benzene in Rubber Vulcanization

Authored by: Gemini, Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the utilization of this compound as a crosslinking agent in rubber vulcanization. It delves into the underlying chemical mechanisms, provides detailed experimental protocols for concentration optimization, and discusses the evaluation of final product properties.

Introduction: The Role of this compound in Modern Elastomers

This compound, commonly referred to as BIPB, is a highly efficient organic peroxide used for the crosslinking of a wide array of polymers.[1] Unlike traditional sulfur vulcanization, which creates sulfur bridges of varying lengths (mono-, di-, and polysulfidic), peroxide curing forms stable carbon-carbon (C-C) crosslinks. This structural difference imparts superior thermal stability, lower compression set, and excellent aging resistance to the final rubber product.

BIPB is particularly favored for its high decomposition temperature, which provides excellent scorch safety during the mixing and processing stages of rubber compounding.[2][3] This allows for higher processing temperatures and, in some cases, single-step mixing, enhancing manufacturing efficiency.[3] Its application is prevalent in the curing of saturated polymers like Ethylene Propylene Diene Monomer (EPDM), Silicone Rubber (VMQ), and Chlorinated Polyethylene (CPE), as well as unsaturated polymers such as Natural Rubber (NR) and Styrene-Butadiene Rubber (SBR).[4][5] This guide will elucidate the principles and practical steps for effectively harnessing the properties of BIPB in rubber vulcanization.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of BIPB is crucial for its safe handling and effective application.

| Property | Value | Reference(s) |

| Chemical Name | This compound | [3] |

| CAS Number | 25155-25-3 / 2212-81-9 | [1][6] |

| Molecular Formula | C₂₀H₃₄O₄ | [7] |

| Molecular Weight | 338.5 g/mol | [7] |

| Appearance | White to slightly yellow powder or flakes | [1][2] |

| Theoretical Active Oxygen | 9.45% | [2] |

| 10-hour Half-life Temp. | 114°C | [8] |

| Self-Accelerating Decomposition Temperature (SADT) | 80°C | [2][8] |

| Recommended Storage | Store below 38°C in a cool, dry, well-ventilated area | [8][9] |

The Mechanism of Peroxide-Initiated Vulcanization

The formation of a three-dimensional polymer network via BIPB is a free-radical process that occurs at elevated temperatures. The process can be systematically broken down into three primary stages:

-

Initiation (Peroxide Decomposition): The process begins with the thermal, homolytic cleavage of the weak oxygen-oxygen bond within the BIPB molecule. This generates highly reactive tert-butoxy and/or cumylperoxy radicals.[10]

-

Propagation (Hydrogen Abstraction): These primary radicals abstract hydrogen atoms from the polymer backbone. This step is critical as it transfers the radical site to the polymer, creating a macro-radical. The stability and reactivity of the polymer radical are dependent on the specific elastomer being used.

-

Termination (Crosslink Formation): The primary pathway for termination is the combination of two polymer macro-radicals, which forms a stable carbon-carbon crosslink.[10]

It is important to note that side reactions, such as chain scission, can occur, particularly with polymers like natural rubber and polyisoprene.[10][11] The vulcanization temperature and peroxide concentration are key parameters that must be optimized to favor crosslinking over degradation.[10]

Protocol: Optimization of BIPB Concentration for Rubber Vulcanization

This protocol outlines a systematic approach to determine the optimal concentration of BIPB for a given rubber formulation. The goal is to achieve the desired balance of physical properties, such as hardness, tensile strength, and compression set.

Part A: Formulation and Compounding

The concentration of peroxide is typically expressed in phr , or parts per hundred rubber by weight. The optimal level depends heavily on the polymer type and the desired crosslink density.

Table 1: Typical BIPB Concentration Ranges for Various Elastomers

| Rubber Type | BIPB Concentration (phr) |

| Natural Rubber (NR), Polyisoprene (IR) | 0.50 – 1.00 |

| Polybutadiene (BR) | 0.20 – 0.50 |

| Styrene-Butadiene Rubber (SBR) | 0.40 – 1.10 |

| EPDM, EPM | 1.50 - 2.50 |

| Nitrile Rubber (NBR) | 0.50 - 1.50 |

| Silicone Rubber (VMQ) | 0.80 - 1.50 |

| (Data synthesized from industry knowledge and sources like[12]) |

Experimental Procedure (Two-Roll Mill):

-

Mastication: Pass the raw polymer through a two-roll mill with a tight nip gap until a smooth band is formed. This step reduces the polymer's viscosity.

-

Incorporation of Fillers & Additives: Widen the nip gap. Add fillers (e.g., carbon black, silica), activators (e.g., zinc oxide, stearic acid), and process oils sequentially. Ensure each component is fully dispersed before adding the next.

-

Cooling: Ensure the compound temperature is low (typically below 100°C) before adding the peroxide to prevent premature crosslinking (scorch).

-

Peroxide Addition: Add the weighed amount of BIPB to the compound on the mill. Perform several cuts and blends to ensure homogeneous dispersion.

-

Refining: Pass the final compound through a tight nip gap 3-4 times to ensure homogeneity. Sheet off the compound and allow it to mature for at least 24 hours at ambient temperature.

Part B: Determination of Cure Characteristics

Cure characteristics are determined using a rheometer, such as a Moving Die Rheometer (MDR), in accordance with ASTM D5289 or D2084.[13][14] This analysis provides crucial data on the vulcanization process.

Procedure:

-

Place a sample of the uncured rubber compound (approx. 5 grams) into the pre-heated die cavity of the rheometer.

-

Start the test. The instrument will oscillate one die at a small strain angle and measure the torque response as a function of time.

-

The resulting graph (rheograph) provides key parameters:

-

ML (Minimum Torque): Correlates with the viscosity of the unvulcanized compound.

-

MH (Maximum Torque): Proportional to the shear modulus of the fully vulcanized compound and indicates the final crosslink density.

-

ts2 (Scorch Time): The time taken for the torque to rise 2 units above ML. This represents the processing safety window.

-

t90 (Optimum Cure Time): The time required to reach 90% of the maximum torque (MH). This is typically used as the molding time for physical test specimens.[15]

-

Part C: Vulcanizate Preparation & Physical Testing

-

Molding: Using the t90 value from the rheometer, press-cure the compounded rubber in a compression mold at the same temperature used for the rheology test. This creates vulcanized sheets for testing.

-

Conditioning: Allow the vulcanized sheets to condition for 24 hours at standard laboratory conditions.

-

Property Evaluation: Perform a series of standardized tests to characterize the vulcanizate.

Table 2: Key Physical Tests for Vulcanizate Evaluation

| Property | ASTM Standard | Description |

| Hardness (Shore A) | ASTM D2240 | Measures the resistance of the rubber to indentation.[16] |

| Tensile Strength & Elongation | ASTM D412 | Determines the force required to break a specimen and its elongation at break.[16] |

| Compression Set | ASTM D395 | Measures the ability of the rubber to retain its elastic properties after prolonged compressive stress.[16] |

Part D: Crosslink Density Determination by Swelling Method

For a more quantitative analysis, the crosslink density can be determined using the equilibrium swelling method and calculated via the Flory-Rehner equation.[17][18]

Simplified Protocol:

-

Weigh a small sample of the vulcanized rubber (W_initial).

-

Immerse the sample in a suitable solvent (e.g., toluene for EPDM) for 72 hours to allow it to reach equilibrium swelling.

-

Remove the swollen sample, quickly blot the surface to remove excess solvent, and weigh it (W_swollen).

-

Dry the sample in a vacuum oven until a constant weight is achieved (W_dry).

-

The volume fraction of rubber in the swollen gel (Vr) and the crosslink density can then be calculated using the weights, solvent density, and the Flory-Huggins polymer-solvent interaction parameter.[18][19] A higher crosslink density will result in less swelling.[18]

Data Interpretation and Troubleshooting

The concentration of BIPB directly influences the final properties of the rubber. Systematically varying the phr level and observing the resulting changes in MH, hardness, and other properties will reveal the optimal concentration for the target application.

Expected Trends with Increasing BIPB Concentration:

-

MH (Max Torque): Increases

-

Hardness: Increases

-

Tensile Strength: Increases to a point, then may decrease

-

Elongation at Break: Decreases

-

Compression Set: Improves (value decreases)

-

ts2 (Scorch Time): May decrease slightly

Common Troubleshooting Scenarios:

-

Problem: Low Hardness/Modulus: The compound is under-cured.

-

Solution: Increase the BIPB concentration or increase the cure time/temperature.

-

-

Problem: Poor Elongation/Brittleness: The compound is over-cured.

-

Solution: Decrease the BIPB concentration.

-

-

Problem: Scorch (Premature Curing): The compound is curing during mixing.

-

Solution: Reduce the mixing temperature, shorten the mixing cycle, or add the BIPB at the very end of the cycle.[3]

-

Safety and Handling

This compound is an organic peroxide and must be handled with care.[9]

-

Storage: Store in a cool, dry, well-ventilated area away from heat sources, sparks, and incompatible materials like acids and reducing agents.[9][20]

-

Handling: Avoid creating dust. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and respiratory protection if dust is generated.[9][20]

-

Decomposition: Heating may cause a fire.[20] In case of fire, use sand, carbon dioxide, or a powder extinguisher.[20]

References

- 1. innospk.com [innospk.com]

- 2. This compound (BIPB), 25155-25-3 | Peroxides [polymerization-chem.com]

- 3. Perkadox 14S Di(tert-butylperoxyisopropyl) benzene [nouryon.com]

- 4. nbinno.com [nbinno.com]

- 5. chembk.com [chembk.com]

- 6. nordmann.global [nordmann.global]

- 7. This compound | C20H34O4 | CID 16059136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,3-Di(Tert-butylperoxy Isopropyl) Benzene High Purity - Dolenchem [dolenchem.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. lusida.com [lusida.com]

- 13. store.astm.org [store.astm.org]

- 14. store.astm.org [store.astm.org]

- 15. matestlabs.com [matestlabs.com]

- 16. mositesrubber.com [mositesrubber.com]

- 17. [PDF] Analytical Techniques for Measurement of Crosslink Densities of Rubber Vulcanizates | Semantic Scholar [semanticscholar.org]

- 18. Analytical Techniques for Measurement of Crosslink Densities of Rubber Vulcanizates [journal.rubber.or.kr]

- 19. scielo.br [scielo.br]

- 20. chemos.de [chemos.de]

Application Note: Utilizing DI(Tert-butylperoxyisopropyl)benzene for Controlled Rheology Polypropylene

Introduction: The Imperative for Rheological Control in Polypropylene

Polypropylene (PP), a cornerstone of the thermoplastic world, exhibits a broad range of properties that make it suitable for countless applications. However, PP grades directly from the polymerization reactor often possess a high molecular weight (MW) and a broad molecular weight distribution (MWD), resulting in high melt viscosity.[1] This characteristic can impede processing in techniques that demand high melt flowability, such as fiber spinning, thin-wall injection molding, and high-speed extrusion. To overcome this, a post-reactor modification process known as "controlled rheology" or "vis-breaking" is employed.[2][3] This process strategically reduces the molecular weight and narrows the MWD, thereby lowering the melt viscosity and enhancing processability.[1][3]

This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the use of DI(Tert-butylperoxyisopropyl)benzene as an organic peroxide initiator for the controlled rheology modification of polypropylene. We will delve into the underlying chemical mechanisms, present detailed experimental protocols for reactive extrusion and subsequent material characterization, and provide insights into the interpretation of the results.

The Science of Controlled Rheology: Mechanism of Peroxide-Induced Chain Scission

The modification of polypropylene's rheological properties is achieved through a free-radical induced chain scission process during melt processing, typically in an extruder.[4] this compound, a bifunctional organic peroxide, serves as a potent source of free radicals at elevated temperatures. The process can be broken down into three key stages:

-

Initiation: Thermal Decomposition of the Peroxide: When subjected to the high temperatures within the extruder (typically 180-240°C), the peroxide molecules undergo homolytic cleavage of the weak oxygen-oxygen bonds. This generates highly reactive tert-butoxy radicals.[5] The choice of processing temperature is critical and should be aligned with the decomposition kinetics of the peroxide to ensure efficient radical generation.

-

Propagation: Hydrogen Abstraction and β-Scission: The newly formed tert-butoxy radicals abstract hydrogen atoms from the polypropylene backbone, creating a macroradical on the polymer chain. This polypropylene macroradical is unstable and rapidly undergoes a process called β-scission.[3][6] This scission event breaks the polymer chain, resulting in a lower molecular weight chain and the formation of a new, smaller radical.

-

Termination: The radical chain reactions are terminated through various mechanisms, such as radical combination or disproportionation.

The overall result of this controlled degradation is a polypropylene resin with a lower average molecular weight and a narrower molecular weight distribution.[3][4] This is because the longer, higher molecular weight chains are statistically more likely to be cleaved.[1]

Visualizing the Mechanism: Chemical Reaction Pathway

Caption: Chemical mechanism of peroxide-initiated polypropylene chain scission.

Experimental Protocols

This section outlines the step-by-step methodologies for preparing and characterizing controlled rheology polypropylene (CR-PP) using this compound in a laboratory setting.

Protocol 1: Preparation of Controlled Rheology Polypropylene via Reactive Extrusion

This protocol describes the use of a lab-scale twin-screw extruder for the controlled degradation of polypropylene.

Materials and Equipment:

-

Polypropylene (homopolymer, initial Melt Flow Index (MFI) < 5 g/10 min)

-

This compound (solid form, e.g., Perkadox 14S)

-

Lab-scale co-rotating twin-screw extruder

-

Gravimetric feeder

-

Water bath for cooling strands

-

Pelletizer

-

Drying oven

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

-

Pre-blending:

-

Dry the polypropylene pellets in an oven at 80°C for at least 4 hours to remove any residual moisture.

-

Accurately weigh the desired amount of this compound. The concentration will depend on the target MFI (see table below for a starting guide). A typical starting range is 0.05% to 0.2% by weight.

-

In a sealed bag or container, create a dry blend of the polypropylene pellets and the peroxide powder. Shake vigorously for several minutes to ensure a homogeneous mixture.

-

-

Reactive Extrusion:

-

Set the temperature profile of the extruder. A typical profile for polypropylene is a gradual increase from the feed zone to the metering zone. A suggested starting profile is:

-

Zone 1 (Feed): 160°C

-

Zone 2: 180°C

-

Zone 3: 200°C

-

Zone 4: 220°C

-

Die: 220°C

-

-

Set the screw speed. A common range for lab-scale extruders is 100-200 RPM.[7]

-

Start the extruder and allow the temperatures to stabilize.

-

Begin feeding the pre-blended material into the extruder using the gravimetric feeder at a constant rate.

-

The molten polymer will exit the die as strands. Cool the strands by passing them through a water bath.

-

Feed the cooled strands into the pelletizer to produce CR-PP pellets.

-

-

Post-Processing:

-

Collect the pellets and dry them in an oven at 80°C for at least 4 hours to remove surface moisture.

-

Label the samples clearly with the peroxide concentration and processing conditions.

-

Table 1: Exemplary Peroxide Concentration and Expected MFI Change

| Peroxide Concentration (wt%) | Expected MFI (g/10 min) | Notes |

| 0.05 | 10 - 20 | Starting point for moderate MFI increase. |

| 0.10 | 20 - 40 | For applications requiring higher flow. |

| 0.15 | 40 - 70 | High flow, approaching fiber-grade PP. |

| 0.20 | > 70 | Very high flow, significant reduction in MW. |

Note: These are starting estimates. The final MFI will depend on the initial PP grade, extruder type, and processing conditions.

Protocol 2: Characterization of Controlled Rheology Polypropylene

This protocol details the analytical techniques used to evaluate the properties of the prepared CR-PP.

A. Melt Flow Index (MFI) Testing (ASTM D1238)

The MFI is a simple and widely used method to assess the melt flow characteristics of a thermoplastic polymer.[2][8]

Equipment:

-

Melt Flow Indexer

-

Analytical balance

-

Standard die (2.095 mm diameter, 8.000 mm length)

-

Piston and standard weight (2.16 kg for polypropylene)

Procedure:

-

Set the MFI tester temperature to 230°C for polypropylene.[9]

-

Once the temperature is stable, load approximately 5-7 grams of the dried CR-PP pellets into the barrel.[10]

-

Insert the piston and allow the material to preheat for a specified time (typically 5-7 minutes).

-

Place the 2.16 kg weight onto the piston.

-

As the molten polymer extrudes through the die, collect timed samples (e.g., every 30 seconds).

-

Weigh the collected extrudates accurately.

-

Calculate the MFI in grams per 10 minutes using the formula: MFI = (mass of extrudate in grams / collection time in seconds) * 600

B. Rheological Characterization (Rotational Rheometry)

Dynamic mechanical analysis provides more detailed information about the viscoelastic properties of the polymer melt.

Equipment:

-

Rotational rheometer with parallel plate geometry

-

Press for sample molding

Procedure:

-

Prepare disk-shaped samples (typically 25 mm diameter) of the CR-PP by compression molding.

-

Set the rheometer temperature to 200°C.

-

Place the sample between the parallel plates and bring them to the desired gap (e.g., 1 mm).

-

Perform a frequency sweep from a high to a low frequency (e.g., 100 to 0.1 rad/s) at a constant strain within the linear viscoelastic region.

-

Record the storage modulus (G'), loss modulus (G''), and complex viscosity (η*).

C. Molecular Weight Distribution (Gel Permeation Chromatography - GPC)

GPC separates polymer molecules based on their size in solution, providing detailed information about the molecular weight distribution.[11][12][13]

Equipment:

-

High-temperature GPC system

-

Appropriate columns for polypropylene

-

Refractive index (RI) detector

-

Solvent (e.g., 1,2,4-trichlorobenzene - TCB)

-

Polystyrene standards for calibration

Procedure:

-

Dissolve a known concentration of the CR-PP sample in the GPC solvent at an elevated temperature (e.g., 150°C).[14]

-

Filter the solution to remove any particulates.

-

Inject the sample into the GPC system.

-

The polymer molecules will separate based on their hydrodynamic volume as they pass through the columns.

-

The RI detector will measure the concentration of the eluting polymer.

-

Using a calibration curve generated from narrow MWD polystyrene standards, determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[13]

Visualizing the Workflow: Experimental Process

Caption: Workflow for controlled rheology polypropylene production and analysis.

Data Interpretation and Expected Outcomes

-

Melt Flow Index: An increase in the concentration of this compound will lead to a higher MFI, indicating a lower melt viscosity.

-

Rheology: The complex viscosity (η*) will decrease with increasing peroxide concentration. The material will also exhibit more Newtonian-like behavior, with a less pronounced shear-thinning effect.

-

Molecular Weight: GPC analysis will show a decrease in both Mn and Mw with increasing peroxide levels. The PDI will also narrow, indicating a more uniform distribution of polymer chain lengths.

Safety and Handling Precautions

This compound is an organic peroxide and must be handled with care.

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep refrigerated (below 4°C/39°F) and away from combustible materials and reducing agents.[1]

-

Handling: Avoid creating dust. Use in a well-ventilated area and wear appropriate PPE, including safety glasses, gloves, and a lab coat. Avoid mechanical shock and friction.[1] In case of a spill, do not use dry sweeping. Dampen the material with water before collection.[7][15]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.

Conclusion

The use of this compound in a reactive extrusion process is an effective method for producing controlled rheology polypropylene with tailored melt flow properties. By carefully controlling the peroxide concentration and processing parameters, researchers and developers can fine-tune the molecular weight and MWD to meet the specific demands of various polymer processing applications. The protocols outlined in this application note provide a robust framework for the successful implementation and characterization of this important polymer modification technique.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. ASTM Plastics Testing Standards_HST Testing&Tester Machine Group [hssdgroup.com]

- 3. Influence of Different Types of Peroxides on the Long-Chain Branching of PP via Reactive Extrusion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemos.de [chemos.de]

- 7. Bis(tert-butyldioxyisopropyl)benzene | C20H34O4 | CID 11856263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. bitmesra.ac.in [bitmesra.ac.in]

- 10. Melt Flow Rate Testing to ASTM D 1238, ISO 1133 [intertek.com]

- 11. selectscience.net [selectscience.net]

- 12. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]

- 13. Gel permeation chromatography - Wikipedia [en.wikipedia.org]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. BIS(TERT-BUTYLDIOXYISOPROPYL)BENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Application Notes & Protocols: Modifying Polypropylene Melt Flow Index with Di(Tert-butylperoxyisopropyl)benzene

For Researchers, Scientists, and Product Development Professionals

Authored by: A Senior Application Scientist

Foundational Principles: The Science of Controlled Rheology in Polypropylene

Polypropylene (PP), a cornerstone of the thermoplastic industry, often emerges from the reactor with a high molecular weight and, consequently, a low melt flow index (MFI).[1] This inherent viscosity makes it unsuitable for processes demanding high flowability, such as fiber spinning and thin-wall injection molding.[1][2] To tailor the polymer for these applications, a post-reactor modification process known as "controlled rheology" or "vis-breaking" is employed.[3][4][5] This technique strategically reduces the polymer's molecular weight, thereby increasing its MFI.[3][6][7]

The agent of this transformation is typically an organic peroxide.[2][8] Di(tert-butylperoxyisopropyl)benzene, commonly referred to as BIPB, is a bifunctional peroxide highly effective for this purpose.[9][10] The process, carried out during melt extrusion, involves the thermal decomposition of the peroxide to generate free radicals.[6][11] These highly reactive species initiate a chain scission reaction within the polypropylene backbone, a mechanism known as β-scission.[4][7] This targeted degradation preferentially cleaves the longer polymer chains, resulting in a polypropylene resin with a lower average molecular weight, a narrower molecular weight distribution (MWD), and a significantly higher MFI.[1][3][6][7]

The selection of BIPB offers distinct advantages, including high efficiency at lower dosages and reduced odor in the final product compared to other peroxides like dicumyl peroxide (DCP).[9][12]

The Chemical Mechanism of BIPB-Induced Polypropylene Modification

The modification of polypropylene's rheological properties with BIPB is a well-defined free-radical process. The sequence of reactions is critical to understanding and controlling the final melt flow index of the polymer.

-

Initiation: The process begins with the thermal decomposition of BIPB at the elevated temperatures of the extruder (typically 200-250°C).[5] The peroxide linkage (-O-O-) is the weakest bond and cleaves homolytically to form two primary free radicals.

-

Hydrogen Abstraction: These highly energetic primary radicals readily abstract a hydrogen atom from the tertiary carbon on the polypropylene backbone. This is the most favorable site for abstraction due to the relative stability of the resulting tertiary macroradical.

-

β-Scission (Chain Cleavage): The polypropylene macroradical is unstable and undergoes a rapid rearrangement known as β-scission. This process breaks the polymer chain, resulting in a terminal double bond on one fragment and a new, smaller macroradical on the other. It is this chain-breaking step that directly leads to the reduction in molecular weight and the increase in MFI.[7]

-

Termination: The reaction ceases when two radicals combine.

The efficiency of this process is dependent on several factors, including the concentration of BIPB, the processing temperature, and the residence time within the extruder.[6][13]

Caption: Mechanism of Polypropylene Degradation by BIPB.

Experimental Protocols

Materials and Equipment

-

Polypropylene (PP): Reactor-grade homopolymer pellets with a known initial MFI.

-

This compound (BIPB): Typically supplied as a powder or in a masterbatch formulation.[10][14]

-

Ancillary Chemicals: Antioxidants (e.g., Irganox B225) and acid scavengers (e.g., calcium stearate) are recommended to prevent undesirable side reactions and equipment corrosion.[2]

-

Equipment:

Safety Precautions

-

BIPB is an organic peroxide and a flammable solid. Heating may cause a fire.[9]

-

It should be stored in a cool, well-ventilated area, away from heat sources and combustible materials.[9][14][21] Recommended storage temperature is below 15°C.[14]

-

Always consult the Safety Data Sheet (SDS) before handling.[9][14][21]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[21]

-

Ensure the extrusion area is well-ventilated to handle any potential decomposition byproducts.[14]

Protocol for PP Modification via Reactive Extrusion

This protocol outlines the procedure for modifying the MFI of polypropylene using a twin-screw extruder.

Step 1: Formulation Calculation Determine the target MFI and the corresponding required concentration of BIPB. This is often determined empirically or from supplier technical data sheets. A typical starting concentration for significant MFI modification is in the range of 200-600 ppm.[6]

Step 2: Pre-blending In a suitable container, create a dry blend of the polypropylene pellets, BIPB powder (or masterbatch), and any other additives (antioxidants, etc.). Tumble blend for at least 15-20 minutes to ensure a homogenous mixture.

Step 3: Extruder Setup Set the temperature profile of the twin-screw extruder. A typical temperature profile for polypropylene modification is:

-

Feed Zone: 180°C

-

Transition Zones: 200°C, 220°C

-

Metering Zone: 230°C

-

Die: 230°C

Set the screw speed to a moderate level (e.g., 150-250 RPM). Higher screw speeds can increase shear and temperature, potentially leading to more degradation.[13]

Step 4: Extrusion Process

-

Start the extruder and allow the temperatures to stabilize.

-

Introduce the pre-blended material into the extruder hopper using the feeder at a consistent rate.

-

Monitor the extruder torque and melt pressure. Stable readings indicate a steady process.

-

The molten polymer will exit the die as strands. Cool the strands in a water bath.

-

Feed the cooled strands into a pelletizer to produce pellets of the modified polypropylene.

Step 5: Post-processing and Characterization

-

Collect and label the pellets from different formulations.

-

Dry the pellets in an oven at 80°C for at least 2 hours to remove surface moisture.

-

Measure the Melt Flow Index (MFI) of the dried pellets according to ASTM D1238 or ISO 1133 standards.[22][23] The standard condition for polypropylene is 230°C with a 2.16 kg load.[24]

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. nouryon.com [nouryon.com]

- 3. 4spepublications.onlinelibrary.wiley.com [4spepublications.onlinelibrary.wiley.com]

- 4. researchgate.net [researchgate.net]

- 5. luperox.arkema.com [luperox.arkema.com]

- 6. Rheological Properties and Melt Spinning Application of Controlled-Rheology Polypropylenes via Pilot-Scale Reactive Extrusion [mdpi.com]

- 7. Improving Rheological and Mechanical Properties of Various Virgin and Recycled Polypropylenes by Blending with Long-Chain Branched Polypropylene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US20240110048A1 - Polypropylene peroxide masterbatch - Google Patents [patents.google.com]

- 9. 2017erp.com [2017erp.com]

- 10. mpi.eu [mpi.eu]

- 11. catalogimages.wiley.com [catalogimages.wiley.com]

- 12. longchangchemical.com [longchangchemical.com]

- 13. mdpi.com [mdpi.com]

- 14. This compound (BIPB), 25155-25-3 | Peroxides [polymerization-chem.com]

- 15. bplittleford.com [bplittleford.com]

- 16. greenchemicals.eu [greenchemicals.eu]

- 17. Used Twin-screw extruders for PE/PP compounds - MachinePoint [machinepoint.com]

- 18. Melt Flow Rate Testing to ASTM D 1238, ISO 1133 [intertek.com]

- 19. Understanding Melt Flow Index Testing: ASTM D1238 vs. ISO 1133 [testronixinstruments.com]

- 20. testing-instruments.com [testing-instruments.com]

- 21. echemi.com [echemi.com]

- 22. Precise Melt Flow Index Test as per ASTM D1238 for Polymers [pacorr.com]

- 23. plastics.ulprospector.com [plastics.ulprospector.com]

- 24. WO1999036466A1 - Process for increasing the melt strength of polypropylene - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing DI(Tert-butylperoxyisopropyl)benzene for Crosslinking Applications

Welcome to the technical support center for DI(Tert-butylperoxyisopropyl)benzene (BIPB). This guide is designed for researchers, scientists, and process engineers working to enhance polymer properties through efficient crosslinking. Here, we move beyond simple protocols to explain the underlying science, helping you troubleshoot issues and optimize your experimental outcomes with confidence.

Section 1: Understanding the Crosslinking Mechanism with BIPB

To effectively optimize any process, a foundational understanding of its mechanism is crucial. This compound is a bifunctional organic peroxide used to create a three-dimensional network within a polymer matrix. This process transforms thermoplastic materials into thermosets, significantly enhancing their mechanical properties, thermal stability, and chemical resistance.

The crosslinking process occurs via a free-radical mechanism initiated by heat.

-

Initiation (Peroxide Decomposition): When heated above its decomposition temperature, the weak oxygen-oxygen bonds in BIPB cleave homolytically, generating highly reactive tert-butoxy and isopropylbenzene radicals.

-

Propagation (Hydrogen Abstraction): These primary radicals abstract hydrogen atoms from the polymer backbones, creating stable byproducts and, more importantly, macro-radicals on the polymer chains.

-

Termination (Crosslink Formation): Two polymer macro-radicals then combine to form a stable carbon-carbon (C-C) bond, creating a crosslink. This network formation is what imparts the desired property enhancements.

Compared to other common peroxides like dicumyl peroxide (DCP), BIPB often demonstrates higher crosslinking efficiency, allowing for lower concentrations to achieve a similar crosslink density. It is also noted for producing fewer odorous byproducts.

Caption: Free-radical crosslinking mechanism initiated by BIPB.

Section 2: Troubleshooting Guide for Crosslinking Experiments

This section addresses common problems encountered during peroxide crosslinking in a question-and-answer format.

Question 1: My material is not fully crosslinked, showing low hardness, high elongation, or poor compression set. What went wrong?

Answer: Incomplete crosslinking is a common issue that can stem from several factors. Let's diagnose the potential causes.

-

Insufficient Peroxide Concentration: The most direct cause is an inadequate number of free radicals to form a sufficient network. Every polymer system has a threshold concentration required for effective gelation.

-

Solution: Incrementally increase the BIPB concentration (e.g., in 0.1-0.2 phr steps) and re-evaluate the material properties. Be aware that optimal properties are not always achieved at the highest possible crosslink density.

-

-

Sub-optimal Curing Temperature or Time: Peroxide decomposition is highly dependent on temperature and time. The half-life of a peroxide is the time required for 50% of it to decompose at a given temperature. A full cure typically requires 6 to 10 half-lives.

-

Solution: Ensure your curing temperature is appropriate for BIPB and that the curing time is sufficient for near-complete decomposition. Consult the supplier's technical data sheet for half-life data. Increasing the temperature will accelerate the cure rate.

-

-

Presence of Inhibitors: Certain additives in your formulation can interfere with the free-radical process.

-

Common Inhibitors: Antioxidants (especially phenolic types), certain processing oils (non-paraffinic), and sulfur-based additives can "scavenge" free radicals, preventing them from creating crosslinks.

-

Solution: Review your formulation. If possible, substitute interfering additives with non-reactive alternatives. If this is not feasible, a higher peroxide concentration may be required to compensate.

-

Question 2: The crosslinked material shows poor physical properties, such as low tensile strength or brittleness, and may be discolored. Why is this happening?

Answer: This often points to material degradation, which can occur when the crosslinking process is too aggressive.

-

Excessive Peroxide Concentration: While too little peroxide leads to under-curing, too much can cause chain scission, where the polymer backbone is broken. This is especially prevalent in polymers like polypropylene. This creates a weaker, sometimes brittle material.

-

Solution: Reduce the BIPB concentration. The goal is to find the optimal concentration that maximizes crosslinking while minimizing degradation. This "sweet spot" is critical for performance.

-

-

Excessively High Curing Temperature: Higher temperatures accelerate peroxide decomposition, which can lead to a very high concentration of radicals in a short period. This can favor chain scission over crosslinking.

-

Solution: Lower the curing temperature and extend the curing time accordingly to achieve a more controlled reaction.

-

-

Use of Coagents: For some systems, adding a coagent can significantly improve crosslinking efficiency and properties. Coagents are multifunctional molecules (e.g., Triallyl isocyanurate - TAIC) that readily react with free radicals to form new crosslinking sites, reducing the likelihood of polymer chain scission.

-

Solution: Consider incorporating a coagent at a low concentration (e.g., 0.5-2.0 phr) to enhance the crosslinking network and improve final properties.

-

Caption: A simplified workflow for troubleshooting common crosslinking issues.

Question 3: I am observing a white, chalky residue on the surface of my cured parts. What is it and how can I prevent it?

Answer: This phenomenon is likely "peroxide bloom." It occurs when unreacted peroxide or its larger decomposition byproducts migrate to the surface of the polymer and crystallize.

-

Cause: The primary cause is an excess of peroxide in the formulation. If the amount of BIPB exceeds what can be consumed by the crosslinking reaction, the remaining molecules can diffuse through the polymer matrix.

-

Prevention Strategies:

-

Optimize Concentration: The most effective solution is to reduce the BIPB concentration to the minimum level required to achieve the desired properties.

-

Ensure Uniform Dispersion: Poor mixing can lead to localized areas of high peroxide concentration, which are prone to blooming. Ensure your mixing process achieves a homogenous dispersion of BIPB.

-

Post-Curing: A post-curing step (heating the part at a temperature slightly above the primary curing temperature) can help consume residual peroxide and reduce the potential for bloom.

-

Section 3: Frequently Asked Questions (FAQs)

-

Q: What is a typical starting concentration for BIPB?

-

A: The dosage depends heavily on the polymer being crosslinked. The table below provides general starting points. Optimization for your specific grade and application is always necessary.

-

| Polymer Type | Typical BIPB Dosage (phr) |

| EPDM / EPM | 1.6 - 3.2 |

| Silicone Rubber (VMQ) | 0.5 - 1.5 |

| Polyethylene (PE) | 1.2 - 2.5 |

| Ethylene Vinyl Acetate (EVA) | 0.8 - 1.8 |

| Natural Rubber (NR) | 1.0 - 2.0 |

| phr = parts per hundred parts of rubber/polymer |

-

Q: How do I properly and safely handle BIPB?

-

A: Organic peroxides are reactive chemicals and must be handled with care. Always store BIPB in its original, closed container in a cool, dry place away from direct sunlight and heat sources, below the recommended maximum storage temperature (typically <38°C). Avoid contact with incompatible materials like strong acids, bases, reducing agents, rust, and heavy metals, as this can cause violent decomposition. Always use appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and protective clothing.

-

-

Q: How can I quantitatively measure the efficiency of my crosslinking?

-

A: Several analytical techniques can be used to determine the crosslink density. The most common are:

-

Solvent Swelling Test (ASTM D2765): This is a widely used method where a cured sample is immersed in a suitable solvent. A higher crosslink density restricts the polymer's ability to swell. The degree of swelling can be used in the Flory-Rehner equation to calculate crosslink density.

-

Rheometry (Moving Die Rheometer - MDR): This technique measures the change in torque of a sample during curing. The maximum torque (MH) is proportional to the shear modulus and, therefore, the crosslink density.

-

Dynamic Mechanical Analysis (DMA): DMA can determine the storage modulus (G') in the rubbery plateau region, which is directly related to the crosslink density.

-

Nuclear Magnetic Resonance (NMR): Solid-state NMR can measure the spin-spin relaxation time (T2), which is sensitive to polymer chain mobility and can be correlated to crosslink density.

-

-

Section 4: Experimental Protocol Example

Protocol: Determining Crosslink Density via Solvent Swelling (Based on ASTM D2765)

This protocol provides a fundamental method for quantifying the extent of crosslinking.

-

Sample Preparation:

-

Cut a sample of the crosslinked material weighing approximately 0.1-0.2 grams.

-

Record the initial dry weight of the sample (W₁).

-

-

Solvent Extraction:

-

Place the sample in a container with a suitable solvent (e.g., Toluene for EPDM, xylene for PE). The solvent should be a good solvent for the base, uncrosslinked polymer.

-

Allow the sample to swell for 72 hours at a constant temperature (e.g., 25°C).

-

-

Measurement of Swollen Weight:

-

Quickly remove the sample from the solvent, blot the surface to remove excess solvent, and immediately weigh it. This is the swollen weight (W₂).

-

-

Measurement of Dried Weight:

-

Dry the swollen sample in a vacuum oven at 80°C until a constant weight is achieved. This removes the solvent and any soluble (uncrosslinked) polymer fractions.

-

Record the final dry weight (W₃).

-

-

Calculations:

-

Gel Content (%): This represents the percentage of the polymer that has been crosslinked into an insoluble network.

-

Gel Content = (W₃ / W₁) * 100

-

-

Swelling Ratio (Q): This is a measure of how much solvent was absorbed by the crosslinked network. A lower Q indicates a higher crosslink density.

-

Q = 1 + [(W₂ - W₃) / W₃] * (ρ_polymer / ρ_solvent) (where ρ is the density of the polymer and solvent, respectively)

-

-

These values provide a quantitative basis for comparing the efficiency of different BIPB concentrations and curing conditions.

preventing premature crosslinking with DI(Tert-butylperoxyisopropyl)benzene

A Guide to Preventing Premature Crosslinking for Researchers and Drug Development Professionals

Welcome to the technical support resource for DI(Tert-butylperoxyisopropyl)benzene (BIBP). This guide is designed for researchers, scientists, and professionals who utilize this versatile crosslinking agent in their experiments and formulations. Premature crosslinking, often referred to as "scorch," is a critical issue that can compromise experimental outcomes and product performance. This document provides in-depth, cause-and-effect explanations and actionable troubleshooting protocols to ensure you achieve controlled and predictable results.

Section 1: Understanding BIBP and the Crosslinking Mechanism

Before troubleshooting, a firm grasp of the underlying chemistry is essential. BIBP is a bifunctional organic peroxide used to create robust carbon-carbon (C-C) crosslinks in a variety of polymers, including natural and synthetic rubbers and polyolefins.[1][2][3] The crosslinking process fundamentally enhances material properties such as thermal stability, mechanical strength, and chemical resistance.[1][4][5]

Q1: How does this compound actually work?

A1: The crosslinking mechanism is a temperature-dependent, free-radical process.[6][7]

-

Initiation (Thermal Decomposition): When heated above its activation temperature, the relatively weak oxygen-oxygen (O-O) bonds within the BIBP molecule break, a process known as homolytic cleavage. This generates highly reactive free radicals.[5][7][8]

-

Propagation (Hydrogen Abstraction): These free radicals then abstract hydrogen atoms from the polymer chains. This transfers the radical site to the polymer backbone, creating a polymer macroradical.[8][9]

-

Termination (Crosslink Formation): Two polymer macroradicals combine to form a stable carbon-carbon covalent bond, creating a crosslink between the chains.[7][9] This process repeats, building a three-dimensional network that transforms the material from a viscous fluid into a solid, elastic material.[8][10]

The strength and thermal stability of these C-C bonds are generally superior to the C-S bonds formed during traditional sulfur vulcanization.[7]

Section 2: FAQs on Premature Crosslinking (Scorch)

This section addresses the most common high-level questions regarding premature crosslinking.